Calpinactam

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

反应类型: 卡尔品酰胺经历各种化学反应,包括肽键形成和环化 . 该化合物的独特结构使其能够参与对其生物活性至关重要的特定反应 .

常用试剂和条件: 卡尔品酰胺合成中常用的试剂包括疏水标签碳酸酯试剂和各种氨基酸 . 这些反应通常在有利于肽键形成和环化的条件下进行 .

形成的主要产物: 卡尔品酰胺合成中形成的主要产物是六肽,在其C端有一个己内酰胺环 . 这种结构对其抗分枝杆菌活性至关重要 .

科学研究应用

Antimycobacterial Properties

Calpinactam exhibits selective activity against mycobacteria, particularly Mycobacterium smegmatis and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values are reported as follows:

| Microorganism | MIC (μg/ml) |

|---|---|

| Mycobacterium smegmatis | 0.78 |

| Mycobacterium tuberculosis | 12.5 |

This selective inhibition suggests that this compound may target specific pathways in mycobacterial cell wall biosynthesis, similar to established anti-tuberculosis agents like isoniazid .

Synthesis and Structural Insights

This compound's unique structure includes a caprolactam ring at the C-terminal end, which is significant for its biological activity. The total synthesis of this compound has been achieved using innovative peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). Recent advancements have introduced a solid/hydrophobic-tag relay synthesis strategy that enhances the yield and purity of this compound .

Case Study 1: Antimycobacterial Efficacy

In a comparative study, this compound was tested alongside traditional antibiotics against various strains of mycobacteria. The results demonstrated that this compound not only inhibited growth effectively but also showed synergistic effects when combined with other antimycobacterial agents. This indicates its potential role in combination therapies for resistant strains of tuberculosis .

Case Study 2: Safety Profile Assessment

A study evaluating the cytotoxic effects of this compound on human cell lines revealed no significant toxicity at therapeutic concentrations. This finding supports further exploration of this compound in clinical settings, particularly for patients with drug-resistant tuberculosis .

相似化合物的比较

生物活性

Calpinactam is a novel hexapeptide antibiotic derived from the fungus Mortierella alpina FKI-4905, notable for its selective activity against mycobacteria, including Mycobacterium smegmatis and Mycobacterium tuberculosis. This compound has garnered attention due to its unique structure and potential as an anti-mycobacterial agent.

Chemical Structure and Synthesis

This compound consists of a six-amino-acid sequence capped with a caprolactam ring at the C-terminus. The synthesis of this compound has been achieved through various methods, including solid-phase peptide synthesis (SPPS) and more recently, a solid/hydrophobic-tag relay synthesis (STRS), which enhances yield and stability during purification processes .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated through minimum inhibitory concentration (MIC) assays against a range of microorganisms. The results indicate that this compound exhibits potent activity specifically against mycobacteria:

| Microorganism | MIC (μg/mL) |

|---|---|

| Mycobacterium smegmatis | 0.78 |

| Mycobacterium tuberculosis | 12.5 |

| Bacillus subtilis | >100 |

| Staphylococcus aureus | >100 |

| Escherichia coli | >100 |

This compound showed no cytotoxic effects on Jurkat cells at concentrations up to 25 μg/mL, indicating its potential safety profile in therapeutic applications .

The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, it is hypothesized that this compound disrupts the biosynthetic pathways involved in the cell wall formation of mycobacteria, similar to other first-line anti-tuberculosis drugs like isoniazid and ethambutol . The compound's structural similarity to mycobacterial siderophores suggests a potential interaction with iron transport mechanisms, although it lacks the typical iron-chelating moieties found in these compounds .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- In vitro Studies : this compound demonstrated significant growth inhibition of mycobacterial strains in laboratory settings, outperforming traditional antibiotics like isoniazid under certain conditions .

- Combination Therapy : Preliminary research suggests that combining this compound with existing anti-tubercular agents could enhance therapeutic outcomes against resistant strains of M. tuberculosis. This synergy warrants further exploration in clinical settings .

- Animal Models : Future studies are planned to assess the efficacy of this compound in vivo using mouse models infected with mycobacteria to evaluate its potential as a treatment for tuberculosis .

属性

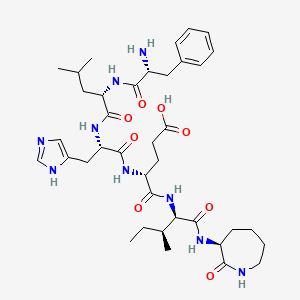

IUPAC Name |

(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDRWULXOJRYOR-XHGFRBTRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H57N9O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is Calpinactam and where is it found?

A1: this compound is a newly discovered antimycobacterial agent isolated from the culture broth of the fungus Mortierella alpina FKI-4905. [, , ]

Q2: What is the chemical structure of this compound?

A2: this compound is a hexapeptide with a caprolactam ring at its C-terminal. [] While its exact molecular formula and weight are not provided in the abstracts, its structure has been elucidated through spectroscopic analyses, including NMR experiments. []

Q3: How effective is this compound against Mycobacteria?

A3: this compound demonstrates selective inhibition of mycobacterial growth. The minimum inhibitory concentration (MIC) against Mycobacterium smegmatis is 0.78 µg/mL, while against Mycobacterium tuberculosis, it is 12.5 µg/mL. [] This indicates a promising activity profile against these clinically relevant pathogens.

Q4: Have there been any studies exploring modifications to the this compound structure?

A4: Yes, research has focused on synthesizing this compound derivatives and evaluating their antimycobacterial activity. [] This structure-activity relationship (SAR) exploration is crucial for understanding the key structural features responsible for its activity and potentially improving its potency and selectivity.

Q5: What novel synthetic strategies have been developed for this compound?

A5: Researchers have developed a novel solid/hydrophobic-tag relay synthesis (STRS) strategy employing a nitrogen-bound hydrophobic auxiliary for the total synthesis of this compound. [] This approach facilitates the C-terminal modification of peptides, a challenge in traditional solid-phase and liquid-phase peptide synthesis. The auxiliary, a hydrophobic-tag carbonate reagent, allows for the easy installation and purification of nitrogen-tag-supported peptide compounds, ultimately leading to a more efficient synthesis of this compound. []

Q6: Are there any genetic tools available for studying this compound biosynthesis?

A6: While not directly mentioned in the provided abstracts, the development of genetic tools to express long fungal biosynthetic genes [] could be relevant for future studies on this compound. These tools could be utilized to manipulate the biosynthetic pathway of this compound in Mortierella alpina potentially leading to the discovery of novel analogs or improving its production yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。